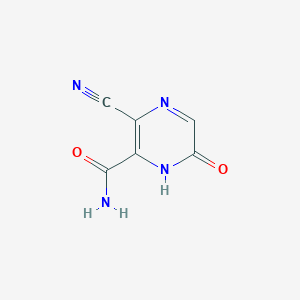

3-Cyano-6-hydroxypyrazine-2-carboxamide

Description

Properties

IUPAC Name |

3-cyano-6-oxo-1H-pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-1-3-5(6(8)12)10-4(11)2-9-3/h2H,(H2,8,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGOUZXAYABOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(NC1=O)C(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-hydroxypyrazine-2-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 3,6-dichloropyrazine-2-carbonitrile with hydroxylamine under basic conditions to form the desired compound . Another approach involves the nucleophilic substitution of 3,6-dichloropyrazine-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base .

Industrial Production Methods

Industrial production methods for 3-Cyano-6-hydroxypyrazine-2-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, cyanation, and hydroxylation, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl and cyano groups serve as key sites for nucleophilic and electrophilic substitution.

Chlorination

-

Reagents/Conditions: Phosphorus oxychloride (POCl₃) with pyridine or PCl₅ .

-

Mechanism: The hydroxyl group at position 6 is replaced by chlorine, yielding 3-cyano-6-chloropyrazine-2-carboxamide.

-

Application: Critical for synthesizing intermediates like 3,6-dichloropyrazine-2-carbonitrile, a precursor to antiviral agents .

Bromination

-

Reagents/Conditions: Bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) .

-

Product: 6-Bromo-3-cyanopyrazine-2-carboxamide, which enables further coupling reactions (e.g., Suzuki-Miyaura) .

Amination

-

Reagents/Conditions: Hydroxylamine (NH₂OH) under basic conditions .

-

Product: 3-Amino-6-hydroxypyrazine-2-carboxamide, a scaffold for antiretroviral agents .

Coupling Reactions

The cyano group facilitates cross-coupling to introduce aryl/heteroaryl moieties.

Suzuki-Miyaura Coupling

-

Reagents/Conditions: Pd(PPh₃)₄ catalyst, arylboronic acids, Na₂CO₃ in THF/H₂O .

-

Product: 6-Aryl-3-cyanopyrazine-2-carboxamides (e.g., 6-phenyl derivatives), which show enhanced antiparasitic activity .

| Example | Catalyst | Yield | Biological Activity (EC₅₀) |

|---|---|---|---|

| 6-Phenyl derivative | Pd(PPh₃)₄ | 78% | 24 nM vs. T. brucei |

Cyano to Carboxamide

Esterification

-

Reagents/Conditions: Thionyl chloride (SOCl₂) followed by alcohol (e.g., MeOH) .

-

Product: Methyl 3-cyano-6-hydroxypyrazine-2-carboxylate, used to optimize pharmacokinetic properties .

Cyclization Reactions

The pyrazine core participates in ring-forming reactions.

Piperazine Formation

-

Reagents/Conditions: Ammonia-mediated cyclization under reflux .

-

Product: 3,6-Dioxopiperazine-2-carboxamide, a key intermediate for antiviral drugs like favipiravir .

Oxidation

-

Hydroxyl to Carbonyl:

Reduction

-

Cyano to Amine:

Comparative Reactivity

The compound’s reactivity differs from analogs due to its electron-withdrawing cyano group:

Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

3-Cyano-6-hydroxypyrazine-2-carboxamide serves as an intermediate in the synthesis of favipiravir, a well-known antiviral agent. Favipiravir is recognized for its effectiveness against RNA viruses, including influenza and Ebola. The compound's structure allows it to inhibit RNA-dependent RNA polymerase, which is crucial for viral replication .

1.2 Synthesis of Derivatives

The compound is utilized in synthesizing various derivatives that may exhibit enhanced pharmacological properties. For instance, modifications to the hydroxyl and cyano groups can lead to new analogs with improved efficacy or reduced toxicity profiles .

Organic Synthesis

2.1 Building Block for Complex Molecules

3-Cyano-6-hydroxypyrazine-2-carboxamide acts as a versatile building block in organic synthesis. Its functional groups allow for numerous chemical transformations, making it valuable in creating complex organic molecules. It can undergo reactions such as amidation, nitrification, and alkylation to yield diverse products used in pharmaceuticals and agrochemicals .

2.2 Synthesis Pathways

Recent studies have highlighted efficient synthetic routes for producing 3-cyano-6-hydroxypyrazine-2-carboxamide from simpler precursors. For example, a two-step process has been developed that significantly improves yield and reduces production costs, making it suitable for large-scale applications .

Biological Studies

3.1 Potential Biological Activities

Research indicates that 3-cyano-6-hydroxypyrazine-2-carboxamide may possess various biological activities beyond its antiviral properties. Preliminary studies suggest potential anti-inflammatory and anticancer effects, warranting further investigation into its mechanism of action and therapeutic applications .

3.2 Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies focus on how modifications to the molecular structure affect biological outcomes, guiding the design of more potent derivatives .

Case Studies

Mechanism of Action

The mechanism of action of 3-Cyano-6-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral RNA-dependent RNA polymerase, making it a potential antiviral agent. The compound’s cyano and hydroxyl groups play crucial roles in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

3-Benzylamino-5-cyanopyrazine-2-carboxamide (Derivative 8)

- Structure: Cyano at position 5, benzylamino at position 3, carboxamide at position 2.

- Activity : Exhibited antimycobacterial activity with MIC = 3 µM, comparable to isoniazid (MIC = 3 µM).

- Lipophilicity : logK = 0.569, indicating moderate hydrophobicity.

- Key Insight: The cyano group at position 5 enhances activity compared to carboxamide or dicarbonitrile analogs .

3-Hydroxy-6-nitropyrazine-2-carboxamide

- Structure : Nitro at position 6, hydroxyl at position 3, carboxamide at position 2.

- Synthesis: Optimized nitration of 3-hydroxypyrazine-2-carboxamide achieved 77–80% yield using H₂SO₄/KNO₃ (1:2 ratio) at 50°C .

- Application : Critical intermediate for pyrazine-based pharmaceuticals, though direct bioactivity data are unspecified .

5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (Compound 27)

- Structure : Chloro at position 6, tert-butyl at position 5, carboxamide at position 2.

- Activity : IC₅₀ = 41.9 µmol·L⁻¹ for photosynthesis inhibition.

- Lipophilicity : Higher logK due to bulky tert-butyl and halogen substituents .

Impact of Functional Groups on Physicochemical Properties

- Cyano vs.

- Hydroxyl vs. Chloro : Hydroxyl groups improve solubility but may reduce metabolic stability compared to chloro substituents .

Key Research Findings and Implications

Cyano Substitution: Derivatives with cyano groups (e.g., Derivative 8) show superior antimycobacterial activity compared to carboxamide or dicarbonitrile analogs, likely due to optimized lipophilicity and target engagement .

Nitration Efficiency : The high-yield synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide demonstrates the feasibility of regioselective modifications on the pyrazine core .

Structural Diversity : Bulkier substituents (e.g., tert-butyl in Compound 27) may enhance target specificity but reduce solubility, highlighting a trade-off in drug design .

Biological Activity

3-Cyano-6-hydroxypyrazine-2-carboxamide, with the molecular formula C6H4N4O2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a pyrazine ring substituted with a cyano group, a hydroxyl group, and a carboxamide group. These functional groups contribute to its reactivity and biological properties.

The primary mechanism of action for 3-Cyano-6-hydroxypyrazine-2-carboxamide involves inhibition of viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses. This inhibition leads to premature termination of viral RNA synthesis, making it a promising candidate for antiviral drug development.

Antiviral Activity

Research indicates that 3-Cyano-6-hydroxypyrazine-2-carboxamide exhibits significant antiviral properties. It has been shown to inhibit various RNA viruses by targeting RdRp, similar to other compounds like favipiravir .

Antimicrobial Properties

In addition to its antiviral activity, this compound has demonstrated antimicrobial effects against several bacterial strains. Studies suggest that its hydroxyl and cyano groups enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antiviral effects against influenza virus; observed significant inhibition of viral replication at low micromolar concentrations. |

| Study 2 | Examined antimicrobial activity against E. coli and S. aureus; reported minimum inhibitory concentrations (MIC) in the range of 50–100 µM. |

| Study 3 | Assessed the compound's safety profile in vitro; no cytotoxic effects were noted at therapeutic concentrations. |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of 3-Cyano-6-hydroxypyrazine-2-carboxamide. The presence of the cyano and hydroxyl groups is critical for its biological activity:

- Antiviral Efficacy : In vitro assays have shown that the compound significantly reduces viral load in infected cells compared to untreated controls.

- Bacterial Inhibition : The compound's ability to disrupt bacterial cell membranes correlates with its structural features, suggesting potential for developing new antibiotics.

Comparison with Similar Compounds

3-Cyano-6-hydroxypyrazine-2-carboxamide can be compared with other pyrazine derivatives known for their biological activities:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Favipiravir | Antiviral | RdRp inhibitor |

| 6-Fluoro-3-hydroxypyrazine-2-carboxamide | Antiviral | RdRp inhibitor |

| 3,6-Dichloropyrazine-2-carbonitrile | Intermediate in synthesis | Various |

Q & A

Q. Advanced Research Focus

- DFT calculations : Determine frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-donating/accepting capacity. For example, EHOMO values correlate with corrosion inhibition efficiency in related pyrazinecarboxamides .

- Molecular docking : Models interactions with biological targets (e.g., RNA polymerase binding for antiviral analogs) .

- QSPR models : Link substituent effects (e.g., cyano vs. fluoro groups) to antimicrobial activity .

How is the biological activity of 3-Cyano-6-hydroxypyrazine-2-carboxamide evaluated in antimicrobial studies?

Q. Advanced Research Focus

- In vitro assays :

- Structural modifications : Substituting the carboxamide group with amino or alkyl chains alters hydrophobicity and membrane permeability .

What structural insights from crystallography guide the design of pyrazine-carboxamide derivatives?

Q. Advanced Research Focus

- Planarity and hydrogen bonding : The pyrazine ring’s near-planar conformation and O–H···O intramolecular bonds enhance stability and π-π stacking in crystal lattices .

- Substituent positioning : Nitro or cyano groups at position 6 reduce steric hindrance, favoring interactions with biological targets (e.g., RNA polymerase) .

- Coordination chemistry : Pyrazinecarboxamides form stable complexes with transition metals (e.g., Pd²⁺), useful in catalytic or therapeutic applications .

What strategies mitigate environmental risks when scaling up pyrazine-carboxamide synthesis?

Q. Advanced Research Focus

- Waste management : Neutralize acidic waste (e.g., H₂SO₄/KNO₃ mixtures) before disposal to prevent aquatic toxicity .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) in amidation steps to reduce toxicity .

- Biodegradability : Pyrazine derivatives like N-hydroxypyrazine-2-carboxamide degrade into non-toxic amines and CO₂, aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.